(4R)-8-Fluorochromane-4-ylamine
Overview
Description
(4R)-8-Fluorochromane-4-ylamine, also known as 4-Fluoro-4-phenyl-1-methyl-1H-pyrrole-2-carboxylic acid amide, is a fluorinated amine compound used in a variety of scientific research applications. It is a synthetic compound that can be synthesized from the reaction of 4-fluorophenylacetic acid and 4-aminopyrrole. This compound has been found to have a variety of biochemical and physiological effects, and is used in a variety of lab experiments.
Scientific Research Applications
Synthesis of Novel Compounds :
- Fluorinated Pyrazolylamines : The synthesis of novel 4-fluoro-2H-pyrazol-3-ylamines, involving the reaction of acyl chloride with fluoroacetonitrile, presents an efficient method for creating diverse fluorinated compounds (Cocconcelli et al., 2010).
- Fluoronaphthalenylamines Synthesis : An alternative synthesis method for 8-fluoronaphthalen-1-ylamine demonstrates overcoming scale-up challenges and offers practical synthesis applications (Zhu Zhijian et al., 2007).
Pharmacological Research :
- 5-HT1A Receptor Antagonists : 6-Fluorochroman derivatives have been evaluated as potential 5-HT1A receptor antagonists, revealing some compounds as good to excellent ligands, indicating applications in the field of neuropharmacology (Yasunaga et al., 1998).
Radiolabeled Compounds for Biological Studies :
- Radiolabeled Guanine Derivatives : The synthesis of radiolabeled guanine derivatives, like 6-(4-[(18)F]Fluoro-benzyloxy)-9H-purin-2-ylamine, indicates potential in mapping O(6)-alkylguanine-DNA alkyltransferase, a key element in DNA repair studies (Vaidyanathan et al., 2000).
Fluorescent Materials and Optical Properties :
- Ferrocene-Functionalized Rotaxanes : Studies on ferrocene-functionalized [2]rotaxanes with fluorophores reveal significant potential in the development of molecular machines and functional molecules (Zhang et al., 2013).
- Solvatochromic Fluorophores : The development of an amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide showcases its potential in studying protein-protein interactions, highlighting its fluorescence properties sensitive to changes in the local solvent environment (Loving & Imperiali, 2008).
Materials Science and Inorganic Chemistry :
- Organic−Inorganic Perovskites : Research on m-fluorophenethylammonium-based perovskites highlights their structural, optical properties, and potential as channel materials in thin-film transistors, expanding the applications in electronics and materials science (Mitzi et al., 2001).
properties
IUPAC Name |
(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACNHXAKSMYNU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677278 | |
Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-8-Fluorochromane-4-ylamine | |
CAS RN |
750571-31-4 | |
Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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